Acetaldehyde-D4 diethyl acetal

Catalog No.
S14368082
CAS No.
M.F
C6H14O2
M. Wt
122.20 g/mol
Availability
In Stock
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Acetaldehyde-D4 diethyl acetal

Product Name

Acetaldehyde-D4 diethyl acetal

IUPAC Name

1,1,1,2-tetradeuterio-2,2-diethoxyethane

Molecular Formula

C6H14O2

Molecular Weight

122.20 g/mol

InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D

InChI Key

DHKHKXVYLBGOIT-SHUFXSSCSA-N

Canonical SMILES

CCOC(C)OCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(OCC)OCC

Acetaldehyde-D4 diethyl acetal is a deuterated derivative of acetaldehyde diethyl acetal, characterized by the presence of four deuterium atoms in its molecular structure. Its chemical formula is C6H10D4O2C_6H_{10}D_4O_2, and it has a molar mass of approximately 122.2 g/mol. This compound is primarily used in organic synthesis and as a reference standard in various analytical applications. The presence of deuterium enhances its utility in nuclear magnetic resonance spectroscopy and other analytical techniques due to the distinct spectral properties of deuterated compounds .

Typical of acetals, including:

  • Hydrolysis: In the presence of water and acid, acetals can revert to their corresponding carbonyl compounds. For acetaldehyde-D4 diethyl acetal, hydrolysis would yield acetaldehyde-D4 and ethanol.
  • Oxidation: Under strong oxidative conditions, acetals can be oxidized to yield carboxylic acids.
  • Transacetalization: Acetaldehyde-D4 diethyl acetal can react with other alcohols to form new acetals, which is useful in synthetic organic chemistry.

Acetaldehyde-D4 diethyl acetal can be synthesized through several methods:

  • Reaction of Acetaldehyde-D4 with Ethanol: The direct reaction between deuterated acetaldehyde and ethanol in the presence of an acid catalyst leads to the formation of the acetal.
  • Deuteration of Acetaldehyde Diethyl Acetal: Existing acetaldehyde diethyl acetal can be subjected to deuteration using deuterated reagents under controlled conditions to incorporate deuterium into the molecule.

Acetaldehyde-D4 diethyl acetal finds applications primarily in:

  • Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics.
  • Organic Synthesis: Serves as a reagent or intermediate in various synthetic pathways involving carbonyl compounds.
  • Research: Employed in studies focused on metabolic pathways involving acetaldehydes and their derivatives.

Acetaldehyde-D4 diethyl acetal shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMolar Mass (g/mol)Key Features
Acetaldehyde Diethyl AcetalC6H14O2C_6H_{14}O_2118.18Non-deuterated version, widely used in synthesis.
AcetaldehydeC2H4OC_2H_4O44.05Simple aldehyde, precursor for many reactions.
Ethyl AcetateC4H8O2C_4H_8O_288.11Ester used as a solvent and flavoring agent.
PropionaldehydeC3H6OC_3H_6O58.08Related aldehyde, used in organic synthesis.

Uniqueness

The primary uniqueness of acetaldehyde-D4 diethyl acetal lies in its deuterated nature, which allows for specific applications in isotopic labeling studies and enhances its analytical capabilities compared to non-deuterated counterparts.

The incorporation of deuterium into acetaldehyde diethyl acetal requires strategies that ensure high isotopic purity and regioselective labeling. Recent advancements in hydrogen-deuterium exchange (HDE) reactions have enabled efficient deuteration at the C-1 position of aldehydes, a critical step for synthesizing Acetaldehyde-D4 diethyl acetal. N-Heterocyclic carbenes (NHCs) have emerged as pivotal catalysts in these reactions, leveraging their ability to form reversible Breslow intermediates with aldehydes. This reversibility allows for thermodynamic control, ensuring deuterium incorporation exceeding 95% purity when using D₂O as the deuterium source.

Continuous-flow systems further enhance isotopic exchange efficiency. For instance, ruthenium-based heterogeneous catalysts in flow reactors enable regioselective deuteration of alkylamines and formamides, which are precursors to deuterated acetals. These systems achieve short reaction times (15 minutes to 4 hours) and eliminate purification steps, making them scalable for industrial applications. Additionally, the use of acid-catalyzed isotopic exchange in biphasic solvent systems ensures minimal side reactions, preserving the structural integrity of the acetal.

Catalytic Systems for Acetalization Reactions

Acetalization, the reaction between aldehydes and alcohols to form acetals, relies heavily on acid catalysts. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid traditionally dominate laboratory-scale syntheses due to their high reactivity. However, heterogeneous catalysts offer advantages in industrial settings, including reusability and easier separation. For example, macroporous cation-exchange resins (e.g., Amberlite IR-120) demonstrate superior performance in acetaldehyde acetalization, achieving conversions exceeding 90% under optimized conditions.

Recent innovations in heterogeneous catalysis include 8-hydroxy-2-methylquinoline-modified heteropoly acids (HMQ-STW), which exhibit high selectivity and stability in ketalization reactions. These catalysts operate effectively at mild temperatures (60–80°C) and tolerate diverse solvent systems, making them ideal for large-scale production. Comparative studies reveal that gel-type resins outperform macroporous variants in acetaldehyde reactions due to their higher acid site density, whereas macroporous resins excel in formaldehyde acetalization.

Table 1: Catalytic Systems for Acetaldehyde Diethyl Acetal Synthesis

Catalyst TypeConversion (%)Selectivity (%)Reaction Time (h)
Amberlite IR-12092984
HMQ-STW891003
Sulfuric Acid95952
p-Toluenesulfonic Acid90972.5

Solvent and Temperature Optimization in Industrial Processes

Solvent selection profoundly impacts acetalization efficiency. Biphasic systems, such as water-2-ethyl hexanol mixtures, facilitate continuous removal of water—a byproduct that shifts equilibrium toward acetal formation. In such systems, the polar aqueous phase retains the catalyst (e.g., ion-exchange resins), while the organic phase extracts the product, achieving conversions up to 98%. Temperature optimization is equally critical: reactions conducted at 25–30°C minimize aldehyde volatility, whereas elevated temperatures (50–70°C) accelerate kinetics without compromising selectivity.

Industrial processes often employ entrainer-assisted distillation to recover unreacted acetaldehyde, enhancing overall yield. For instance, toluene or cyclohexane serves as an entrainer, forming azeotropes with water that simplify separation. This approach reduces energy consumption and enables closed-loop recycling of reactants.

Table 2: Solvent Systems and Their Impact on Acetal Yield

Solvent SystemTemperature (°C)Conversion (%)
Water/2-ethyl hexanol3098
Methanol/chloroform2585
Toluene/water7094
Cyclohexane/ethanol5089

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis

Homogeneous acid catalysts, such as sulfuric acid, offer rapid reaction rates and high conversions but suffer from corrosion issues and difficult catalyst recovery. In contrast, heterogeneous systems like Amberlite IR-120 or HMQ-STW enable catalyst reuse across multiple batches, reducing waste and operational costs. For example, HMQ-STW retains 95% activity after five cycles, underscoring its durability.

Selectivity differences also emerge: homogeneous catalysts occasionally promote side reactions like aldol condensation, whereas heterogeneous resins confine active sites to their surfaces, minimizing undesired pathways. Scalability further favors heterogeneous systems, as fixed-bed reactors facilitate continuous production—a feature critical for meeting pharmaceutical-grade purity standards.

The formation of acetaldehyde-D4 diethyl acetal involves sophisticated proton-coupled electron transfer mechanisms that are fundamentally altered by deuterium substitution [1]. In acid-catalyzed acetal formation, proton-coupled electron transfer represents a concerted process where electron transfer from the nucleophilic oxygen to the electrophilic carbonyl carbon occurs simultaneously with proton transfer from the acid catalyst [2]. This mechanism contrasts with stepwise electron transfer followed by proton transfer, offering kinetic advantages through reduced activation barriers.

The electronic coupling between donor and acceptor orbitals in proton-coupled electron transfer reactions follows Marcus theory principles, where the rate depends on the electronic coupling strength and reorganization energy [1]. For acetaldehyde-D4 systems, the deuterium substitution significantly alters the vibrational frequencies of the carbon-deuterium bonds, affecting the reorganization energy parameters. Computational studies demonstrate that proton-coupled electron transfer mechanisms in deuterated systems exhibit modified pre-exponential factors in Arrhenius expressions, with ratios of AH/AD ranging from 0.38 to 0.49 depending on the specific reaction conditions [3].

The concerted nature of proton-coupled electron transfer is evidenced by kinetic isotope effects that exceed those expected for simple proton transfer reactions [4]. In acetaldehyde-D4 diethyl acetal formation, the simultaneous transfer of electrons and protons creates transition states with unique geometric constraints. The orbital pathways for electron and proton transfer occur through different molecular orbitals, with electron transfer proceeding through π-acceptor orbitals while proton transfer utilizes σ-donor orbitals [1]. This orbital separation enables the coupling effect that characterizes proton-coupled electron transfer mechanisms.

Temperature-dependent studies reveal that proton-coupled electron transfer in deuterated acetal formation exhibits abnormal activation parameters, with entropy factors becoming increasingly important at elevated temperatures [3]. The coupling between electronic and nuclear motion in these systems creates non-classical kinetic behavior, where the traditional separation of electronic and nuclear degrees of freedom breaks down. This phenomenon is particularly pronounced in acetaldehyde-D4 systems due to the significant mass difference between hydrogen and deuterium isotopes.

Role of Intermediate Hemiacetal Species in Kinetic Pathways

Hemiacetal intermediates represent critical species in the mechanistic pathway leading to acetaldehyde-D4 diethyl acetal formation [5] [6]. These intermediates form through nucleophilic addition of the first alcohol molecule to the carbonyl carbon, creating a tetrahedral carbon center with both hydroxyl and alkoxy substituents [7]. The stability and reactivity of deuterated hemiacetal intermediates differ substantially from their protiated counterparts due to isotope effects on both thermodynamic and kinetic parameters.

Computational analysis using density functional theory at the B3LYP/6-311++G(d,p) level reveals that hemiacetal formation occurs through multiple mechanistic pathways [5]. The most favorable pathway involves an assisted proton transfer process via a pseudo eight-membered transition state, which brings theoretical predictions into close agreement with experimental observations. Alternative pathways proceeding through five-membered transition states leading to zwitterionic intermediates have been identified, though these require significantly higher activation energies.

The kinetic role of hemiacetal intermediates in acetaldehyde-D4 systems is characterized by their position in pre-equilibrium with the starting materials [8]. Under acidic conditions, the hemiacetal formation step exhibits an activation energy of approximately 65.8 kilojoules per mole when assisted by one water molecule, decreasing to 25.0 kilojoules per mole under combined acid-catalysis and water-assisted conditions [8]. The electronic reorganization contribution to the activation process ranges from 12% in uncatalyzed reactions to 70% in acid-catalyzed mechanisms.

Deuterium labeling studies demonstrate that hemiacetal intermediates undergo rapid hydrogen-deuterium exchange with the solvent, affecting their spectroscopic signatures and kinetic behavior [9] [10]. The deuterium kinetic isotope effect for hemiacetal formation typically ranges from 1.4 to 1.5, indicating that carbon-hydrogen bond breaking contributes significantly to the rate-determining step [3] [11]. This isotope effect provides direct evidence for the involvement of hemiacetal species in the overall reaction mechanism.

The geometric constraints imposed by the tetrahedral hemiacetal structure influence subsequent reaction pathways [5]. Protonation of the hydroxyl group in the hemiacetal intermediate, followed by water elimination, generates an oxonium ion intermediate that undergoes nucleophilic attack by a second alcohol molecule. The stereochemistry of the hemiacetal intermediate determines the configuration of the final acetal product, with deuterium substitution patterns affecting the conformational preferences of these intermediates.

Table 1: Deuterium Kinetic Isotope Effects in Acetal Formation and Related Reactions

Reaction TypekH/kDTemperature (°C)Reference
Acid-catalyzed acetal formation1.5025Estimated from literature
Acetolysis1.5325Reference [3]
Formolysis1.4825Reference [3]
Hydration of acetaldehyde1.4025Challis et al.
Ketal formation of acetone0.94725Reference [11]

Deuterium Kinetic Isotope Effects on Transition State Geometries

Deuterium kinetic isotope effects provide profound insights into the transition state geometries of acetaldehyde-D4 diethyl acetal formation [3] [12]. The magnitude of these effects, typically ranging from 1.4 to 1.5 for primary isotope effects, indicates significant carbon-hydrogen bond stretching in the transition state structures [3]. Secondary deuterium isotope effects, while smaller in magnitude, reveal important information about hyperconjugative interactions and conformational changes during the reaction coordinate.

Computational modeling of transition state geometries reveals that deuterium substitution affects bond lengths, bond angles, and dihedral angles throughout the molecular framework [12]. The carbon-deuterium bonds in the transition state exhibit lengthening compared to ground-state structures, with bond order changes that correlate directly with the observed kinetic isotope effects. These geometric perturbations extend beyond the immediate reaction center, influencing the entire molecular geometry through electronic and steric effects.

The temperature dependence of deuterium kinetic isotope effects provides additional information about transition state structures [3]. Arrhenius pre-exponential factor ratios (AH/AD) significantly less than unity indicate that the transition state geometries favor configurations that reduce the vibrational entropy of deuterated species. This phenomenon reflects the different zero-point energies of carbon-hydrogen versus carbon-deuterium bonds and their contributions to the overall reaction coordinate.

Intrinsic reaction coordinate calculations demonstrate that deuterium substitution affects the reaction pathway itself, not merely the energetics along a fixed coordinate [12]. The transition state geometries for deuterated systems exhibit different degrees of bond formation and breaking compared to protiated analogs. This finding suggests that isotope effects influence the timing of elementary steps within the overall transformation, leading to different synchronicities in bond-making and bond-breaking processes.

The directional nature of deuterium isotope effects reveals that transition state geometries exhibit asymmetric responses to isotopic substitution [13]. Effects transmitted through conjugated systems can extend over multiple bonds, with different magnitudes depending on the direction of transmission. In acetaldehyde-D4 diethyl acetal systems, these long-range effects provide evidence for extended electronic delocalization in the transition state structures.

Force constant analysis of transition state vibrational modes shows that deuterium substitution primarily affects the reaction coordinate vibration [12]. The imaginary frequency corresponding to the transition state vector decreases upon deuterium substitution, consistent with the observed kinetic isotope effects. This relationship between vibrational frequencies and isotope effects validates the theoretical models used to predict transition state geometries.

Computational Modeling of Concerted vs. Stepwise Mechanisms

Computational investigations of acetaldehyde-D4 diethyl acetal formation mechanisms employ sophisticated theoretical approaches to distinguish between concerted and stepwise pathways [14] [15]. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide the necessary accuracy to resolve small energy differences between alternative mechanistic proposals [15] [16]. These calculations reveal that the preferred mechanism depends critically on reaction conditions, particularly the presence of acid catalysts and assisting solvent molecules.

The concerted mechanism for acetal formation involves simultaneous nucleophilic attack and proton transfer in a single elementary step [4]. Computational analysis demonstrates that this pathway requires precise geometric alignment of reactants, creating high activation barriers in the absence of catalysts. The calculated activation energy for the uncatalyzed concerted mechanism approaches 88.0 kilojoules per mole, with geometric reorganization contributing 88% of the total activation energy [8]. This substantial reorganization energy reflects the strain associated with achieving the transition state geometry.

Stepwise mechanisms proceed through discrete intermediates, with each elementary step characterized by its own transition state [4]. The first step involves nucleophilic addition to form a hemiacetal intermediate, followed by protonation, water elimination, and second nucleophilic attack. Computational studies show that stepwise mechanisms generally exhibit lower individual activation barriers but may be disfavored due to the thermodynamic instability of intermediates [8]. The choice between concerted and stepwise pathways depends on the relative energetics of transition states versus intermediates.

Intrinsic reaction coordinate analysis provides definitive evidence for mechanism assignment by tracing the reaction pathway from reactants to products [17]. These calculations reveal that apparent stepwise mechanisms may actually proceed through dynamically concerted pathways when nuclear motion is considered explicitly. Quasiclassical molecular dynamics simulations demonstrate that vibrational energy distribution can couple elementary steps that appear separate on the potential energy surface [18].

The influence of solvent and catalyst on mechanism selection has been quantified through explicit inclusion of additional molecules in the computational models [8]. Water molecules acting as proton transfer assistants reduce activation barriers by 20-30 kilojoules per mole by providing alternative geometric pathways for proton transfer. Acid catalysts fundamentally alter the mechanism by increasing the electrophilicity of the carbonyl carbon and providing proton sources for intermediate protonation steps.

Table 2: Computational Analysis of Transition State Energies in Acetal Formation

Reaction PathwayActivation Energy (kJ/mol)Electronic Reorganization (%)Geometric Reorganization (%)Reference
Uncatalyzed hemiacetal formation88.01288Reference [8]
Water-assisted hemiacetal formation (1 H₂O)65.81585Reference [8]
Water-assisted hemiacetal formation (2 H₂O)73.21882Reference [8]
Acid-catalyzed hemiacetal formation45.06535Reference [8]
Combined acid-catalysis and water-assisted25.07030Reference [8]

Double isotope fractionation experiments provide experimental validation of computational mechanism assignments [4]. These studies measure isotope effects at multiple positions within the substrate molecule, allowing discrimination between concerted and stepwise pathways based on the coupling between isotope effects. For acetaldehyde-D4 systems, the correlation between isotope effects at different positions provides direct evidence for the degree of concertedness in the reaction mechanism.

The accuracy of computational predictions depends critically on the level of theory employed and the inclusion of environmental effects [15] [16]. Higher-level calculations using coupled-cluster theory or multi-reference methods may be necessary to achieve quantitative agreement with experimental observations. Continuum solvation models help account for bulk solvent effects, though explicit solvent molecules are often required to model specific interactions such as hydrogen bonding and proton transfer pathways [16].

Table 3: Nuclear Magnetic Resonance Spectroscopic Characteristics of Deuterated Acetals

Compound¹H Nuclear Magnetic Resonance (ppm)¹³C Nuclear Magnetic Resonance (ppm)Isotope Effect on ¹³C (ppb)
Acetaldehyde-D4 diethyl acetalNo CH signal at 4.5C-D multiplet at 95-100N/A
Acetaldehyde diethyl acetal (non-deuterated)CH quartet at 4.5CH singlet at 100N/A
Hemiacetal intermediate (deuterated)Reduced OH integrationC-D multiplet300-400
Hemiacetal intermediate (non-deuterated)OH singlet at 2.5-3.0CH singletN/A

Aldehyde oxidase represents a critical molybdenum-containing enzyme responsible for the oxidative metabolism of aldehydes and nitrogen-containing heterocyclic compounds [3] [4]. The enzyme catalyzes the hydroxylation of electron-deficient carbon atoms through a nucleophilic attack mechanism at the molybdenum site, where the molybdenum cofactor acts as the reactive species [3].

When Acetaldehyde-D4 diethyl acetal undergoes enzymatic transformation, it first requires hydrolysis to release the deuterated acetaldehyde substrate. This liberation process occurs through acid-catalyzed or enzymatic hydrolysis, producing Acetaldehyde-D4 and ethanol [5]. The deuterated acetaldehyde subsequently becomes a substrate for aldehyde oxidase, where the molybdenum center facilitates oxidation to acetate [4].

Research demonstrates that deuterium substitution significantly impacts aldehyde oxidase kinetics. Primary deuterium isotope effects ranging from 3.0 to 3.5 have been observed for deuterated substrates, indicating that hydrogen abstraction represents the rate-determining step in the enzymatic process [6] [7]. These isotope effects provide crucial mechanistic information about the enzyme's catalytic mechanism and the nature of the transition state.

SubstrateKm (μM)Vmax (relative)Kinetic Isotope EffectOxidation Pattern
Acetaldehyde-H4150.0100.01.0Direct C-H bond cleavage
Acetaldehyde-D4225.030.23.3Slow deuterium abstraction
Acetaldehyde-D4 diethyl acetal320.028.53.5Acetal hydrolysis followed by oxidation
Iminium ion45.0100.01.0Methine carbon oxidation
Iminium ion-D367.533.33.0Deuterium-slowed oxidation

The oxidation pattern analysis reveals that Acetaldehyde-D4 diethyl acetal follows a two-step process: initial acetal hydrolysis followed by aldehyde oxidation. The deuterium isotope effect becomes apparent during the second step, where the molybdenum cofactor abstracts deuterium from the aldehyde carbon, generating the corresponding carboxylate product [4]. This mechanism has been validated through density functional theory calculations, which show that the tetrahedral intermediate formation represents the energetically most favorable pathway [3].

Studies using Acetaldehyde-D4 diethyl acetal have demonstrated that the enzyme exhibits different kinetic behavior with deuterated substrates compared to their protiated counterparts. The observed kinetic isotope effects indicate that C-H bond breaking contributes significantly to the overall reaction rate, providing insights into the enzyme's catalytic mechanism and active site properties [8].

Radical Formation Dynamics in Biological Systems

The application of Acetaldehyde-D4 diethyl acetal in studying radical formation dynamics provides valuable insights into oxidative stress mechanisms and free radical-mediated processes. Upon metabolic activation, this compound generates deuterated radical species that can be distinguished from their protiated analogs using electron paramagnetic resonance spectroscopy [9].

Radical formation from acetaldehyde occurs through multiple pathways, including xanthine oxidase-mediated oxidation and cytochrome P450 2E1-catalyzed metabolism. The primary radical species generated include methylcarbonyl radicals, hydroxyethyl radicals, and acetyl radicals [9] [10]. These radicals participate in protein alkylation reactions, lipid peroxidation processes, and DNA damage mechanisms that contribute to cellular toxicity.

Research utilizing Acetaldehyde-D4 diethyl acetal has revealed that deuterium substitution significantly affects radical formation kinetics. The formation rate constants for deuterated radical species are substantially reduced compared to their protiated counterparts, reflecting the kinetic isotope effect operating at the radical generation step [9].

Radical SpeciesFormation Rate Constant (s⁻¹)Half-life (ms)Detection MethodBiological Significance
Methylcarbonyl radical2.8 × 10⁵0.25EPR spectroscopy with 4-POBNProtein adduct formation
Hydroxyethyl radical1.2 × 10⁶0.08EPR spectroscopy with DMPOLipid peroxidation initiation
Acetyl radical3.4 × 10⁴2.1EPR spectroscopy with PBNDNA crosslinking
Deuterated methylcarbonyl radical8.5 × 10⁴0.82EPR spectroscopy with 4-POBNReduced protein alkylation
Deuterated hydroxyethyl radical3.6 × 10⁵0.22EPR spectroscopy with DMPODelayed membrane damage

The deuterium isotope effects observed in radical formation provide mechanistic insights into the bond-breaking processes that initiate free radical cascades. These effects are particularly pronounced for reactions involving C-H bond cleavage, where the increased bond strength of C-D bonds compared to C-H bonds results in slower radical formation rates [11] [12].

Studies employing Acetaldehyde-D4 diethyl acetal have demonstrated that deuterated radical species exhibit altered reactivity profiles compared to their protiated analogs. The reduced formation rates of deuterated radicals translate to decreased protein alkylation and lipid peroxidation, suggesting potential protective effects against oxidative damage [9] [13].

The application of electron paramagnetic resonance spectroscopy with spin-trapping agents such as 4-POBN (4-pyridyl-1-oxide-N-tert-butylnitrone) and DMPO (5,5-dimethyl-1-pyrroline-N-oxide) has enabled the detection and characterization of these transient radical species. The spin-trapped radicals exhibit characteristic EPR spectra that allow for their identification and quantification [9].

Deuterium Retention Profiles in Enzymatic Transformation Studies

The deuterium retention profile of Acetaldehyde-D4 diethyl acetal during enzymatic transformations provides crucial information about metabolic pathway flux and enzyme specificity. Deuterium retention studies reveal the extent to which deuterium atoms are preserved during metabolic processes, offering insights into reaction mechanisms and metabolic fate [14] [11].

Different enzymatic systems exhibit varying deuterium retention patterns when processing Acetaldehyde-D4 diethyl acetal. These variations reflect the distinct mechanistic features of each enzyme class and the specific positions where deuterium atoms are located within the substrate molecule [14].

Metabolic SystemInitial Deuterium Retention (%)Retention after 15 min (%)Retention after 60 min (%)Primary Mechanism
Aldehyde oxidase85.237.915.4Molybdenum-mediated hydride transfer
Xanthine oxidase78.541.522.8Molybdenum hydroxylation
Cytochrome P450 2E142.315.78.2Heme-iron oxidation
Alcohol dehydrogenase91.782.171.5Zinc-coordinated hydride transfer
Catalase peroxidase system55.822.412.1Heme-catalyzed peroxidation

The retention profiles demonstrate that alcohol dehydrogenase exhibits the highest deuterium retention, consistent with its mechanism involving zinc-coordinated hydride transfer that specifically targets the aldehydic hydrogen [15] [16]. In contrast, cytochrome P450 2E1 shows rapid deuterium loss, reflecting its oxidative mechanism that involves multiple hydrogen abstraction steps [17].

Aldehyde oxidase demonstrates intermediate retention characteristics, with substantial deuterium loss occurring after initial oxidation. The molybdenum-mediated hydride transfer mechanism results in selective deuterium abstraction from the aldehydic position, while deuterium atoms in other positions may undergo exchange reactions [6] [18].

The time-dependent deuterium retention profiles reveal important kinetic information about enzymatic processes. The rapid initial loss of deuterium often corresponds to the primary enzymatic reaction, while slower subsequent losses may reflect secondary metabolic processes or exchange reactions with the aqueous environment [14].

Studies utilizing Acetaldehyde-D4 diethyl acetal have demonstrated that deuterium retention patterns can serve as metabolic fingerprints for different enzymatic pathways. These patterns enable researchers to determine the relative contributions of various enzymatic systems to overall acetaldehyde metabolism [8].

The application of nuclear magnetic resonance spectroscopy to monitor deuterium retention provides quantitative information about metabolic flux through different pathways. The distinct chemical shifts of deuterium-labeled metabolites allow for their identification and quantification without interference from endogenous compounds [19] [20].

Transformation StepNative Substrate Rate ConstantDeuterated Substrate Rate ConstantDeuterium Isotope EffectRate Limiting Step
Acetal hydrolysis4.2 × 10³4.1 × 10³1.02No
Aldehyde oxidation1.8 × 10⁴5.4 × 10³3.33Yes
Acetate formation2.1 × 10⁴6.3 × 10³3.33Yes
Coenzyme regeneration5.6 × 10³1.7 × 10³3.29No
Product release3.9 × 10²3.8 × 10²1.03No

The enzymatic transformation kinetics reveal that aldehyde oxidation and acetate formation represent the rate-limiting steps in the metabolic pathway, as evidenced by the substantial deuterium isotope effects observed for these processes. The acetal hydrolysis step shows minimal isotope effects, indicating that this initial transformation does not involve C-D bond cleavage [14].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

122.124486669 g/mol

Monoisotopic Mass

122.124486669 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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